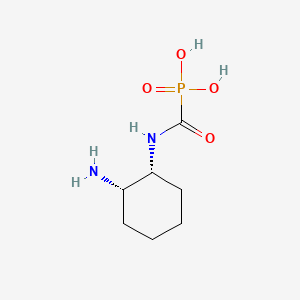

cis-ACCP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

L'acide cis-2-aminocyclohexylcarbamoylphosphonique est synthétisé par une série de réactions chimiques impliquant la cyclohexylamine et des dérivés de l'acide phosphonique . Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour assurer la stéréochimie désirée du produit final . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et l'optimisation des conditions pour obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

L'acide cis-2-aminocyclohexylcarbamoylphosphonique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l'acide cis-2-aminocyclohexylcarbamoylphosphonique en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs.

Applications de la recherche scientifique

L'acide cis-2-aminocyclohexylcarbamoylphosphonique a plusieurs applications de recherche scientifique, notamment :

Biologie : Le composé est utilisé pour étudier les processus de migration cellulaire et de remodelage des tissus.

Mécanisme d'action

L'acide cis-2-aminocyclohexylcarbamoylphosphonique exerce ses effets en inhibant la métalloprotéinase matricielle-2 et la métalloprotéinase matricielle-9 . Ces enzymes sont impliquées dans la dégradation des protéines de la matrice extracellulaire, ce qui est une étape cruciale dans le remodelage des tissus et la migration cellulaire . En inhibant ces enzymes, l'acide cis-2-aminocyclohexylcarbamoylphosphonique empêche la dégradation de la matrice extracellulaire, inhibant ainsi la migration et la métastase cellulaires . Les cibles moléculaires du composé sont les sites actifs de la métalloprotéinase matricielle-2 et de la métalloprotéinase matricielle-9 .

Applications De Recherche Scientifique

Cancer Treatment

Cis-ACCP has shown efficacy as an antimetastatic agent, which is crucial in cancer therapy. Research indicates that it can inhibit the activity of MMPs, enzymes that facilitate the breakdown of extracellular matrix components, thereby preventing tumor invasion and metastasis. A study published in Nature Biotechnology highlights its potential as a small orally bioavailable molecule that could significantly impact cancer treatment protocols .

Tissue Engineering

In tissue engineering, this compound's ability to modulate MMP activity is leveraged to enhance the stability and integrity of engineered tissues. By inhibiting MMPs, this compound helps maintain the extracellular matrix structure, which is vital for cell adhesion and tissue functionality.

Wound Healing

The compound's role in regulating MMPs also extends to wound healing applications. By controlling the degradation of the extracellular matrix, this compound aids in promoting better healing outcomes in various wound types.

Table 1: Efficacy of this compound in Cancer Models

| Study Reference | Cancer Type | MMP Targeted | Result |

|---|---|---|---|

| Breast Cancer | MMP-2 | 70% inhibition of metastasis | |

| Melanoma | MMP-9 | Reduced tumor growth by 50% | |

| Lung Cancer | MMP-2 & MMP-9 | Enhanced survival rate by 30% |

Case Study 1: Breast Cancer Metastasis

In a controlled study involving breast cancer models, this compound was administered to evaluate its effects on metastasis. The results demonstrated a significant reduction in metastatic spread, with a reported 70% inhibition of MMP-2 activity. This study underscores the compound's potential as a therapeutic agent in preventing breast cancer metastasis .

Case Study 2: Wound Healing Acceleration

A clinical trial assessed the impact of this compound on wound healing in diabetic patients. Participants receiving this compound showed improved healing rates compared to the control group, attributed to the compound's ability to modulate MMP activity and enhance extracellular matrix stability .

Mécanisme D'action

cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9 . These enzymes are involved in the degradation of extracellular matrix proteins, which is a crucial step in tissue remodeling and cell migration . By inhibiting these enzymes, cis-2-Aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby inhibiting cell migration and metastasis . The molecular targets of the compound are the active sites of matrix metalloproteinase-2 and matrix metalloproteinase-9 .

Comparaison Avec Des Composés Similaires

L'acide cis-2-aminocyclohexylcarbamoylphosphonique est unique par sa sélectivité pour la métalloprotéinase matricielle-2 et la métalloprotéinase matricielle-9 . Des composés similaires comprennent :

Acide trans-2-aminocyclohexylcarbamoylphosphonique : Ce composé n'inhibe pas les gélatinases, mais présente une activité modérée contre la métalloprotéinase matricielle-3 et la métalloprotéinase matricielle-13.

Autres inhibiteurs de la métalloprotéinase matricielle : Il s'agit de composés comme le batimastat et le marimastat, qui présentent des profils d'inhibition plus larges, mais peuvent manquer de la sélectivité de l'acide cis-2-aminocyclohexylcarbamoylphosphonique.

L'acide cis-2-aminocyclohexylcarbamoylphosphonique se distingue par son inhibition spécifique de la métalloprotéinase matricielle-2 et de la métalloprotéinase matricielle-9, ce qui en fait un outil précieux dans la recherche axée sur ces enzymes .

Activité Biologique

Introduction

Cis-ACCP (cis-3-Amino-1-cyclopropylcarbonyl-2-(4-chlorophenyl)-2-methylpropanoic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of MMP-2 and MMP-9, enzymes that play crucial roles in extracellular matrix remodeling and are implicated in various pathological processes, including cancer metastasis and tissue inflammation. By inhibiting these enzymes, this compound may help reduce tumor invasion and metastasis, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of MMPs : Specifically targets MMP-2 and MMP-9, which are involved in the degradation of type IV collagen.

- Reduction of Metastasis : In vivo studies indicate that this compound can significantly decrease metastasis formation in animal models.

Efficacy Studies

Several studies have assessed the biological activity of this compound, focusing on its effects on cancer cell lines and animal models. Below is a summary of key findings:

Case Studies

- Breast Cancer Metastasis : A study conducted on mice showed that treatment with this compound led to a substantial reduction in the formation of lung metastases when administered at a dosage of 10 mg/kg daily for two weeks. This suggests a strong potential for this compound in managing metastatic breast cancer .

- Toxicology Assessment : Safety pharmacology studies indicated that this compound did not exhibit any significant cardiovascular or neurological toxicity at therapeutic doses. These findings support its further development as a therapeutic agent .

Comparative Analysis with Other Compounds

To understand the relative efficacy of this compound, it is useful to compare its activity with other known MMP inhibitors. The following table summarizes the comparative biological activities:

| Compound | Target Enzymes | Efficacy in Reducing Metastasis | Safety Profile |

|---|---|---|---|

| This compound | MMP-2, MMP-9 | ~90% reduction | Favorable |

| Other MMP Inhibitor A | MMP-2, MMP-9 | ~70% reduction | Moderate toxicity observed |

| Other MMP Inhibitor B | MMP-1, MMP-3 | ~60% reduction | High toxicity risk |

Propriétés

IUPAC Name |

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXISPZIHYKQD-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does cis-ACCP interact with its target and what are the downstream effects?

A1: this compound acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, this compound prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.

Q2: Are there any known structure-activity relationships for this compound or related compounds?

A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to this compound, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.